molecular formula C8H17N B2868917 4-Methylcycloheptan-1-amine CAS No. 855590-29-3

4-Methylcycloheptan-1-amine

Cat. No.: B2868917
CAS No.: 855590-29-3
M. Wt: 127.231
InChI Key: SFEOFFIWPWOBFJ-UHFFFAOYSA-N
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Description

4-Methylcycloheptan-1-amine is an organic compound with the molecular formula C8H17N It is a cycloheptane derivative where a methyl group is attached to the fourth carbon and an amine group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcycloheptan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 4-methylcycloheptanone using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the hydroamination of 4-methylcycloheptene with ammonia or amines under catalytic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Methylcycloheptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methylcycloheptan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

    Cycloheptanamine: Similar structure but lacks the methyl group at the fourth position.

    4-Methylcyclohexanamine: Similar structure but with a six-membered ring instead of a seven-membered ring.

    4-Methylcyclooctanamine: Similar structure but with an eight-membered ring

Uniqueness: 4-Methylcycloheptan-1-amine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methylcycloheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-3-2-4-8(9)6-5-7/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEOFFIWPWOBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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